molecular formula C10H8F2N4OS B1439666 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-93-5

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1439666
CAS No.: 1217862-93-5
M. Wt: 270.26 g/mol
InChI Key: SQDIYUWALCOIMF-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with thiocarbohydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The aminomethyl group is introduced through a subsequent reaction with formaldehyde and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-1,3,4-thiadiazole: Lacks the aminomethyl and carboxamide groups, resulting in different chemical and biological properties.

    5-(aminomethyl)-1,3,4-thiadiazole-2-thiol:

Uniqueness

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of both the aminomethyl and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(Aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound within the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is pivotal for its biological activity. The presence of the difluorophenyl group enhances its pharmacological potential. The general structure can be represented as follows:

  • Molecular Formula : C10H9F2N3S
  • Molecular Weight : 243.26 g/mol

Antimicrobial Activity

Research has shown that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity Type
This compound25Antibacterial
5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole32.6Antifungal

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogenic microorganisms at low concentrations .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. Studies indicate that compounds like this compound can induce apoptosis in cancer cells.

Case Study :
In a study evaluating the anticancer activity of various thiadiazole derivatives on Ehrlich Ascites Carcinoma cells, significant cytotoxic effects were observed with IC50 values ranging from 10 to 30 μg/mL .

CompoundIC50 (μg/mL)Cancer Cell Line
Thiadiazole Derivative A15HeLa
Thiadiazole Derivative B25MCF-7

These findings suggest that modifications to the thiadiazole structure can enhance anticancer efficacy.

Anti-inflammatory Activity

Thiadiazoles have also been reported to exhibit anti-inflammatory properties. A derivative similar to this compound was tested in vivo for its ability to reduce inflammation in carrageenan-induced paw edema models.

Research Findings :
The compound showed a significant reduction in paw swelling compared to control groups .

Treatment GroupPaw Edema Reduction (%)
Control0
Thiadiazole Derivative55

The biological activities of thiadiazoles are attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines.

Properties

IUPAC Name

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDIYUWALCOIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

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